5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
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Overview
Description
5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C9H8ClF6N3 It belongs to the class of pyrido[3,4-d]pyrimidines, which are bicyclic heterocycles containing a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the multicomponent synthesis, where the pyrido[3,4-d]pyrimidine moiety is created through a series of reactions involving starting materials such as pyridine and pyrimidine . The reaction conditions often include the use of catalysts like sodium hydroxide or ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets. For example, it has been identified as a potent and selective inhibitor of the Axl receptor tyrosine kinase, which plays a role in cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability. The difluoro substitution can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C7H8ClF2N3 |
---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5,5-difluoro-7,8-dihydro-6H-pyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H7F2N3.ClH/c8-7(9)3-10-2-6-5(7)1-11-4-12-6;/h1,4,10H,2-3H2;1H |
InChI Key |
OJHHXVSDYOTDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=NC=C2C(CN1)(F)F.Cl |
Origin of Product |
United States |
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